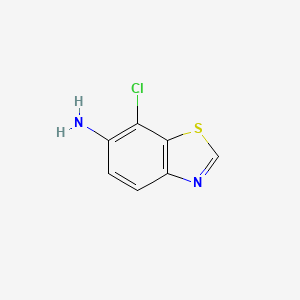

7-Chloro-benzothiazol-6-ylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-1,3-benzothiazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2S/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZJOLXNLUGOOQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1N)Cl)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10499825 | |

| Record name | 7-Chloro-1,3-benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70202-00-5 | |

| Record name | 7-Chloro-1,3-benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"7-Chloro-benzothiazol-6-ylamine" synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 7-Chloro-benzothiazol-6-ylamine

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and characterization of 7-Chloro-benzothiazol-6-ylamine, a key heterocyclic building block in modern medicinal chemistry. The benzothiazole scaffold is a privileged structure, integral to numerous pharmacologically active agents, and targeted substitution allows for the fine-tuning of biological activity.[1][2][3][4][5] This document outlines a robust and reproducible two-step synthetic pathway commencing from commercially available 7-chlorobenzothiazole. The strategy involves a regioselective electrophilic nitration to yield the key intermediate, 7-chloro-6-nitrobenzothiazole, followed by a clean and efficient reduction of the nitro moiety to afford the target amine. Each phase of the synthesis is explained with a focus on the underlying chemical principles and process control. Furthermore, this guide establishes a rigorous protocol for the structural verification and purity assessment of the final compound using a suite of standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Introduction: The Strategic Importance of Substituted Benzothiazoles

The benzothiazole nucleus, a bicyclic system comprising a fused benzene and thiazole ring, is a cornerstone in drug discovery and development. Its unique electronic properties and rigid structure make it an ideal scaffold for interacting with a wide array of biological targets. Derivatives of benzothiazole have demonstrated a remarkable spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3][5]

7-Chloro-benzothiazol-6-ylamine (CAS No. 70202-00-5) is a particularly valuable synthetic intermediate.[6] The vicinal chloro and amino substituents on the benzene ring provide two distinct and reactive handles for further chemical elaboration. The nucleophilic amino group can be readily acylated, alkylated, or used in cyclization reactions, while the chloro group can participate in nucleophilic aromatic substitution or cross-coupling reactions. This dual functionality allows for the construction of complex molecular architectures and diverse chemical libraries, making it a molecule of high interest for researchers aiming to develop novel therapeutic agents.

Synthetic Strategy and Workflow

The selected synthetic approach is designed for efficiency, scalability, and high fidelity, proceeding in two logical steps from 7-chlorobenzothiazole.

-

Electrophilic Nitration: Introduction of a nitro group onto the C6 position of the benzothiazole ring. This is achieved via a classic electrophilic aromatic substitution mechanism using a mixed acid system. The regioselectivity is directed by the existing chloro-substituent.

-

Nitro Group Reduction: Conversion of the 6-nitro group to the target 6-amino group. This transformation is accomplished using a standard metal-acid reduction system, which is highly effective for this purpose.

The complete workflow is visualized below.

Caption: High-level workflow for the synthesis of 7-Chloro-benzothiazol-6-ylamine.

Detailed Experimental Protocols

Step 1: Synthesis of 7-Chloro-6-nitrobenzothiazole

Causality: This step employs a mixture of concentrated sulfuric and nitric acids to generate the highly reactive nitronium ion (NO₂⁺), the active electrophile.[7] Sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to form the nitronium ion. The electron-withdrawing nature of the thiazole ring and the chloro-substituent deactivates the benzene ring, requiring forcing conditions (low temperature to control exothermicity, then gentle heating). The chloro group is an ortho, para-director; therefore, the incoming electrophile is directed primarily to the C6 position, which is para to the chlorine, yielding the desired regiochemistry.

Caption: Generation of the nitronium ion electrophile for aromatic nitration.

Protocol:

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (H₂SO₄, 50 mL). Cool the flask in an ice-salt bath to 0-5 °C.

-

Nitrating Mixture: Slowly add concentrated nitric acid (HNO₃, 15 mL) dropwise to the cooled sulfuric acid via the dropping funnel. Maintain the temperature below 10 °C throughout the addition.

-

Substrate Addition: Once the nitrating mixture is prepared and cooled, slowly add 7-chlorobenzothiazole (10 g, 0.059 mol) in small portions, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. Then, gently heat the mixture to 50-60 °C and maintain for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane:Ethyl Acetate 7:3).

-

Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (approx. 500 g) with vigorous stirring.

-

Isolation: The yellow precipitate of 7-chloro-6-nitrobenzothiazole will form. Filter the solid using a Büchner funnel, wash thoroughly with cold water until the washings are neutral (pH ~7), and then wash with a small amount of cold ethanol.

-

Purification: Dry the crude product under vacuum. The product is often of sufficient purity for the next step. If required, recrystallize from ethanol to obtain a pure yellow solid.

Step 2: Synthesis of 7-Chloro-benzothiazol-6-ylamine

Causality: This step utilizes a classic Bechamp reduction. Metallic tin (Sn) in the presence of concentrated hydrochloric acid (HCl) acts as the reducing agent. Tin is oxidized from Sn(0) to Sn(II) and Sn(IV), transferring electrons to the nitro group. The acidic medium provides the protons necessary for the formation of water molecules from the oxygen atoms of the nitro group, ultimately yielding the primary amine.[8] This method is highly effective for reducing aromatic nitro compounds and is tolerant of many other functional groups, including the chloro and thiazole moieties.

Protocol:

-

Preparation: To a round-bottom flask fitted with a reflux condenser and magnetic stirrer, add the 7-chloro-6-nitrobenzothiazole intermediate (10 g, 0.047 mol) and granulated tin (Sn, 20 g, 0.168 mol).

-

Reagent Addition: Add ethanol (100 mL) to the flask, followed by the slow, careful addition of concentrated hydrochloric acid (HCl, 50 mL) in portions. The reaction is exothermic.

-

Reaction: After the initial exothermic reaction subsides, heat the mixture to reflux and maintain for 3-4 hours. Monitor the disappearance of the starting material by TLC (Eluent: Hexane:Ethyl Acetate 7:3).

-

Work-up: Cool the reaction mixture to room temperature. A solid complex may form. Carefully neutralize the mixture by the slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH) until the solution is strongly alkaline (pH > 10). Caution: This neutralization is highly exothermic; perform in an ice bath.

-

Extraction: Transfer the resulting slurry to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Isolation: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (Eluent: a gradient of Hexane:Ethyl Acetate) to afford 7-Chloro-benzothiazol-6-ylamine as a solid.

Characterization and Data Summary

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 7-Chloro-benzothiazol-6-ylamine. The expected data from key analytical techniques are summarized below.

| Analytical Technique | Expected Observations and Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~8.8-9.0 (s, 1H, H2-thiazole), ~7.6-7.8 (d, 1H, H4-benzo), ~7.2-7.4 (d, 1H, H5-benzo), ~5.0-5.5 (br s, 2H, -NH₂). The exact shifts and coupling constants will confirm the substitution pattern. |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): Expect ~8 signals corresponding to the 7 unique carbon atoms of the benzothiazole ring and the carbon bearing the amino group. Key signals would include C2 of the thiazole (~150-160 ppm) and carbons attached to chlorine and nitrogen. |

| Mass Spectrometry (MS) | Method: Electrospray Ionization (ESI+). Expected m/z: [M+H]⁺ at 185.0, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of M).[6] |

| Infrared (IR) Spectroscopy | ν (cm⁻¹): ~3400-3200 (N-H stretching, two bands for primary amine), ~1620 (N-H scissoring), ~1500-1400 (Aromatic C=C stretching), ~800-700 (C-Cl stretching). |

| Appearance | Off-white to light brown solid. |

| Melting Point | Literature values should be consulted for comparison. |

Conclusion

This guide details a reliable and well-rationalized synthetic route to 7-Chloro-benzothiazol-6-ylamine, a valuable intermediate for pharmaceutical research. The two-step sequence of nitration followed by reduction is a classic and effective strategy in aromatic chemistry, providing good yields of the target compound. The described protocols, from reaction execution to purification and characterization, constitute a self-validating system to ensure the production of high-purity material suitable for advanced applications in drug development and medicinal chemistry.

References

-

Jitender K. M., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. Available at: [Link]

-

Çalışkan, B., et al. (2020). Synthesis of some novel 2-substituted benzothiazole derivatives containing benzylamine moiety as monoamine oxidase inhibitory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 815-826. Available at: [Link]

-

Zhang, L., et al. (2020). Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. ACS Omega, 5(22), 13216–13223. Available at: [Link]

-

Moseev, D. S., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(15), 4708. Available at: [Link]

-

Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. Available at: [Link]

-

Reddy, D. R. S., et al. (2014). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 6(5), 347-352. Available at: [Link]

-

Ilyushin, V., et al. (2013). 13C NMR spectra of 7-chlorobenzo[d]thiazol-2-amine in CDCl3, 7 signals (3CH, 4C4). ResearchGate. Available at: [Link]

-

Ilyushin, V., et al. (2017). Synthesis of 7-chlorobenzo[d]thiazol-2-amine, N-(2-chloro-6-nitrophenyl)acetamide, 2-chloro-6-nitroaniline, 1-chloro-3-nitro-2-thiocyanatobenzene. ResearchGate. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. RSC.org. Available at: [Link]

-

Kamal, A., et al. (2009). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Journal of Combinatorial Chemistry, 11(4), 591-594. Available at: [Link]

-

PrepChem. (2023). Synthesis of 2-amino-6-chlorobenzothiazole. PrepChem.com. Available at: [Link]

-

An, H., et al. (2012). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PLoS ONE, 7(3), e31223. Available at: [Link]

-

Kumar, S. A., et al. (2015). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. Scholars Academic Journal of Pharmacy, 4(10), 431-438. Available at: [Link]

-

Al-Juboori, A. M. J. (2022). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Egyptian Journal of Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Organic-chemistry.org. Available at: [Link]

-

ResearchGate. (2018). Synthesis and Characterization of 6-Chloro-N-(substituted benzylidene)benzothiazol-2-amine by Microwave Irradiation. ResearchGate. Available at: [Link]

-

ResearchGate. (2021). Elemental Sulfur Promoted Cyclization of o-Chloronitrobenzenes and Aryl Isothiocyanates to Furnish 2-Aminobenzothiazoles. ResearchGate. Available at: [Link]

-

Journal of Chemical Reviews. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. J. Chem. Rev., 6(2). Available at: [Link]

-

Chauhan, K., et al. (2022). RECENT ADVANCEMENT IN BIOLOGICAL APPLICATIONS OF BENZOTHIAZOLE DERIVATIVES: A SHORT REVIEW. World Journal of Pharmaceutical and Life Sciences, 8(7), 80-92. Available at: [Link]

-

Onkol, T., et al. (2008). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Journal of Molecular Structure, 892(1-3), 419-424. Available at: [Link]

-

ResearchGate. (2015). Synthesis and Cyclization of Benzothiazole: Review. ResearchGate. Available at: [Link]

-

ResearchGate. (2023). A Review on Benzothiazole Derivatives and Their Biological Significances. ResearchGate. Available at: [Link]

-

Liu, Z., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Catalysts, 10(1), 108. Available at: [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. JOCPR.com. Available at: [Link]

-

Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. Available at: [Link]

-

NIST. (n.d.). Benzothiazole, 2-amino-6-chloro-, hydrochloride. NIST WebBook. Available at: [Link]

-

PubChem. (n.d.). 6-Chloro-2-benzothiazolamine. PubChem. Available at: [Link]

-

Kloepfer, A., et al. (2004). Determination of Benzothiazoles From Complex Aqueous Samples by Liquid Chromatography-Mass Spectrometry Following Solid-Phase Extraction. Journal of Chromatography A, 1058(1-2), 81-88. Available at: [Link]

-

Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Available at: [Link]

-

ResearchGate. (2023). Theoretical FT-IR spectrum of benzothiazole. ResearchGate. Available at: [Link]

-

Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

- Google Patents. (2002). US6407122B1 - Amino-benzothiazole derivatives. Google Patents.

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. jchemrev.com [jchemrev.com]

- 3. wjpls.org [wjpls.org]

- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]

- 5. pcbiochemres.com [pcbiochemres.com]

- 6. 7-Chloro-benzothiazol-6-ylamine|CAS 70202-00-5 [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Physicochemical properties of "7-Chloro-benzothiazol-6-ylamine"

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of the heterocyclic compound 7-Chloro-benzothiazol-6-ylamine (CAS No. 70202-00-5). This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug development, and materials science who are interested in leveraging the unique characteristics of substituted benzothiazoles. While experimental data on this specific isomer is limited in published literature, this guide synthesizes available information with established chemical principles to provide a robust working knowledge of the compound.

Introduction to the Benzothiazole Scaffold

The benzothiazole nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Its rigid, bicyclic framework and the presence of heteroatoms (nitrogen and sulfur) provide a unique electronic and steric environment, making it an excellent scaffold for designing molecules that can interact with various biological targets. Derivatives of benzothiazole have shown promise as antimicrobial, anticancer, anti-inflammatory, and anthelmintic agents.[1] The specific substitution pattern of functional groups, such as the chloro and amino groups in 7-Chloro-benzothiazol-6-ylamine, is critical in modulating the compound's physicochemical properties and biological efficacy.

Core Physicochemical Properties

7-Chloro-benzothiazol-6-ylamine is a solid at room temperature.[2] Its core properties are summarized in the table below. These properties are fundamental for its handling, formulation, and application in a research setting.

| Property | Value | Source |

| CAS Number | 70202-00-5 | [2] |

| Molecular Formula | C₇H₅ClN₂S | [1] |

| Molecular Weight | 184.65 g/mol | [1] |

| IUPAC Name | 7-chloro-1,3-benzothiazol-6-amine | [1] |

| Appearance | Solid | [2] |

| InChI Key | VZJOLXNLUGOOQR-UHFFFAOYSA-N | [2] |

Safety and Handling: This compound is associated with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] It is recommended to store the compound in a dark place, under an inert atmosphere, at 2-8°C.[1] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.

Synthesis and Purification

Proposed Synthetic Pathway

A likely precursor is a 7-chloro-6-nitrobenzothiazole derivative. The synthesis of a related compound, 7-chloro-6-nitro-1,3-benzothiazol-2-amine, has been described starting from 3-chloro-4-nitroaniline.[3] A similar strategy could be adapted. The overall proposed workflow is depicted below.

Sources

An In-depth Technical Guide to 7-Chloro-1,3-benzothiazol-6-amine: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 7-chloro-1,3-benzothiazol-6-amine, a heterocyclic amine of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. We will delve into its chemical identity, synthesis, physicochemical properties, and its strategic application as a scaffold in the creation of novel therapeutic agents. The benzothiazole nucleus is a well-established "privileged structure," known for its ability to interact with a wide array of biological targets, and this particular derivative offers unique opportunities for structural diversification and the development of potent and selective modulators of cellular pathways.[1]

Core Identifiers and Physicochemical Characteristics

Precise identification of a chemical entity is paramount for reproducible scientific research. 7-Chloro-1,3-benzothiazol-6-amine is registered under the CAS Number 70202-00-5 .[1] Its molecular structure and key identifiers are summarized in the table below.

| Identifier | Value |

| CAS Number | 70202-00-5 |

| IUPAC Name | 7-chloro-1,3-benzothiazol-6-amine |

| Molecular Formula | C₇H₅ClN₂S |

| Molecular Weight | 184.65 g/mol [1] |

| Canonical SMILES | C1=C(C=C2C(=C1Cl)SC=N2)N |

| InChI Key | Not readily available |

A comprehensive understanding of the physicochemical properties of a compound is crucial for its application in drug discovery, influencing factors such as solubility, absorption, and distribution. While experimental data for this specific isomer is not extensively published, predicted values for the closely related isomer, 7-chloro-1,3-benzothiazol-2-amine, suggest a melting point in the range of 177-178 °C and a boiling point of approximately 344.3 °C.[2] It is anticipated that 7-chloro-1,3-benzothiazol-6-amine exhibits similar thermal stability.

Synthesis Strategies and Methodologies

The synthesis of substituted benzothiazoles is a well-trodden path in organic chemistry, with several established methods. A common and effective approach for the synthesis of chloro-substituted aminobenzothiazoles involves the reaction of a corresponding substituted aniline with a thiocyanate salt in the presence of a halogenating agent.

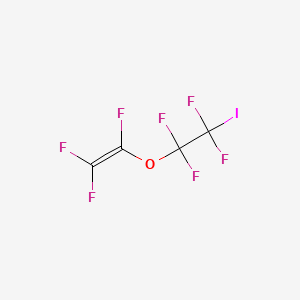

Below is a representative, generalized experimental protocol for the synthesis of a related compound, 2-amino-6-fluoro-7-chlorobenzothiazole, which illustrates the key chemical transformations.[3]

Experimental Protocol: Synthesis of 2-amino-6-fluoro-7-chloro(1,3)benzothiazole[3]

Materials:

-

Fluorochloro aniline (1 equivalent)

-

Potassium thiocyanate (KSCN) (8 equivalents)

-

Glacial Acetic Acid

-

Bromine (in glacial acetic acid)

Procedure:

-

In a suitable reaction vessel, dissolve potassium thiocyanate (8 eq.) and fluorochloro aniline (1 eq.) in glacial acetic acid, and cool the mixture below room temperature.

-

While stirring vigorously, add a solution of bromine in glacial acetic acid dropwise, ensuring the reaction temperature does not exceed room temperature.

-

After the addition is complete, continue stirring the reaction mixture for an additional period to ensure complete cyclization.

-

The reaction is then worked up by adding water, which precipitates the crude product.

-

The precipitate is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent such as ethanol.

Causality Behind Experimental Choices: The use of a halogenating agent like bromine is crucial for the oxidative cyclization of the in-situ formed arylthiourea intermediate. The control of temperature is critical to prevent the formation of unwanted side products. Acetic acid serves as both a solvent and a catalyst for the reaction.

Caption: Generalized workflow for the synthesis of substituted aminobenzothiazoles.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 7-chloro-1,3-benzothiazol-6-amine lies in its potential as a versatile scaffold for the synthesis of a diverse range of biologically active molecules. The benzothiazole core is a recurring motif in compounds exhibiting anticancer, anti-inflammatory, antimicrobial, and anthelmintic properties.[1][3] The presence of both a chloro and an amino group on the benzene ring of this particular isomer provides two distinct points for chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR).

While specific drugs derived directly from 7-chloro-1,3-benzothiazol-6-amine are not yet prevalent in the market, the broader class of benzothiazole derivatives has yielded significant therapeutic agents. Furthermore, the strategic placement of the chloro and amino groups can influence the electronic properties and binding interactions of the final drug candidates.

For instance, derivatives of the related 7-chloro-N-(2,6-dichlorophenyl)benzothiazol-2-amine have been shown to exhibit anticancer activity by inhibiting key signaling pathways such as AKT and ERK, which are crucial for cancer cell proliferation and survival.[5] This provides a strong rationale for exploring the derivatization of 7-chloro-1,3-benzothiazol-6-amine to target similar pathways.

Caption: Potential therapeutic applications derived from the 7-chloro-1,3-benzothiazol-6-amine scaffold.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 7-chloro-1,3-benzothiazol-6-amine. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazard statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation[1]

Therefore, it is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Recommended storage is in a tightly sealed container, in a cool, dark place under an inert atmosphere.[1]

Future Perspectives

7-Chloro-1,3-benzothiazol-6-amine represents a promising, yet underexplored, starting material for the development of novel therapeutics. Its unique substitution pattern offers exciting possibilities for the generation of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. Future research should focus on the development of a robust and scalable synthesis for this specific isomer, followed by the systematic derivatization of both the amino and chloro functionalities to build libraries of compounds for screening against a wide range of biological targets. The insights gained from the well-established pharmacology of other benzothiazole derivatives provide a solid foundation for these future endeavors.

References

- 7-Chloro-benzothiazol-6-ylamine|CAS 70202-00-5 - Benchchem. (URL: )

- 7-CHLORO-1,3-BENZOTHIAZOL-2-AMINE - ChemBK. (2024-04-10). (URL: )

- Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity - Der Pharma Chemica. (URL: )

- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - AWS. (URL: )

- 6-Benzothiazolamine,7-chloro-(9CI) CAS#: 70202-00-5. (URL: )

- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv

- Synthesis of 7-chlorobenzo[d]thiazol-2-amine, N-(2-chloro-6-nitrophenyl)

- 7-Chloro-2-aminobenzothiazole | C7H5ClN2S | CID 30121 - PubChem - NIH. (URL: )

- Synthesis and biological activity of 7-chloro-(6-fluoro-benzothiazole)-2-amino(substituted)

- Chapter 4: Synthesis, Properties, and Biological Applications of Benzothiazoles - Books. (2024-07-24). (URL: )

Sources

Spectroscopic Profile of 7-Chloro-benzothiazol-6-ylamine: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 7-Chloro-benzothiazol-6-ylamine (CAS 70202-00-5). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis for this specific benzothiazole derivative. While direct experimental spectra for this compound are not widely published, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to present a robust predictive analysis.

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Accurate structural elucidation through spectroscopic methods is a critical step in the synthesis and development of novel therapeutic agents based on this core. This guide aims to serve as a valuable resource for the characterization of 7-Chloro-benzothiazol-6-ylamine and similar molecules.

Molecular Structure and Spectroscopic Overview

The structural features of 7-Chloro-benzothiazol-6-ylamine, including the aromatic protons, the amine group, and the chloro-substituent, will give rise to a unique spectroscopic fingerprint. Understanding the interplay of these components is key to interpreting the spectral data.

Caption: Molecular Structure of 7-Chloro-benzothiazol-6-ylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 7-Chloro-benzothiazol-6-ylamine, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts are influenced by the electron-donating nature of the amine group and the electron-withdrawing effects of the chlorine atom and the thiazole ring.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| H at C2 | ~9.0 | Singlet | The proton on the thiazole ring is typically deshielded. |

| H at C4 | ~7.5 - 7.8 | Doublet | Coupled to the H at C5. |

| H at C5 | ~7.0 - 7.3 | Doublet | Coupled to the H at C4. |

| -NH₂ | ~4.0 - 6.0 | Broad Singlet | The chemical shift can vary with solvent and concentration. |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show signals for each of the seven carbon atoms in the molecule. The chemical shifts will be influenced by the neighboring atoms and the overall electronic distribution.

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C2 | ~165 - 170 | The carbon in the C=N bond of the thiazole ring. |

| C4 | ~125 - 130 | Aromatic CH. |

| C5 | ~115 - 120 | Aromatic CH. |

| C6 | ~140 - 145 | Carbon bearing the amino group. |

| C7 | ~120 - 125 | Carbon bearing the chloro group. |

| C3a | ~130 - 135 | Quaternary carbon at the ring junction. |

| C7a | ~150 - 155 | Quaternary carbon at the ring junction. |

Note: These are predicted values based on data from similar structures and may vary.[2]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 7-Chloro-benzothiazol-6-ylamine in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 7-Chloro-benzothiazol-6-ylamine will be characterized by absorption bands corresponding to the vibrations of its specific bonds.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, often two bands for primary amines |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| C=N Stretch (Thiazole) | 1600 - 1650 | Medium to Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium, multiple bands |

| C-N Stretch | 1250 - 1350 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

Note: These are predicted frequency ranges and can be influenced by the molecular environment. The presence of two bands for the N-H stretch is characteristic of a primary amine (symmetric and asymmetric stretching).[3]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).

-

Background Correction: A background spectrum of the empty sample holder (or pure KBr for the pellet method) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular weight of 7-Chloro-benzothiazol-6-ylamine (C₇H₅ClN₂S) is approximately 184.65 g/mol .[1] The mass spectrum should show a molecular ion peak at m/z 184. Due to the presence of chlorine, an isotopic peak (M+2) at m/z 186 with about one-third the intensity of the molecular ion peak is expected, which is a characteristic signature of a monochlorinated compound.

-

Key Fragmentation Patterns: Fragmentation is likely to involve the loss of small neutral molecules or radicals. Potential fragmentation pathways include the loss of HCN from the thiazole ring or cleavage of the C-Cl or C-NH₂ bonds.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS). LC-MS with electrospray ionization (ESI) is a common method for compounds of this type.[4]

-

Ionization: Electrospray ionization (ESI) in positive ion mode is expected to be effective for protonating the amine group, leading to the [M+H]⁺ ion at m/z 185 (and 187 for the chlorine isotope).

-

Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can provide accurate mass measurements, confirming the elemental composition of the molecular ion and its fragments.

Integrated Spectroscopic Analysis Workflow

A systematic approach to the spectroscopic analysis of 7-Chloro-benzothiazol-6-ylamine is crucial for unambiguous structure confirmation.

Caption: Integrated workflow for the spectroscopic characterization of 7-Chloro-benzothiazol-6-ylamine.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 7-Chloro-benzothiazol-6-ylamine. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can effectively utilize this information for the synthesis, purification, and characterization of this and related benzothiazole derivatives. The provided experimental protocols offer a starting point for acquiring high-quality spectral data, which is essential for advancing research and development in medicinal chemistry.

References

-

ResearchGate. 13C NMR spectra of 7-chlorobenzo[d]thiazol-2-amine in CDCl3, 7 signals (3CH, 4C 4). Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. Available from: [Link]

-

Der Pharma Chemica. Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Available from: [Link]

-

National Center for Biotechnology Information. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Available from: [Link]

-

Baghdad Science Journal. Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Available from: [Link]

-

Journal of the Indian Chemical Society. Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. Available from: [Link]

-

NIST WebBook. Benzothiazole, 2-amino-6-chloro-, hydrochloride. Available from: [Link]

-

PubChem. 6-Chloro-2-benzothiazolamine. Available from: [Link]

-

NIST WebBook. 2-Amino-6-chlorobenzothiazole. Available from: [Link]

-

ResearchGate. Theoretical FT-IR spectrum of benzothiazole. Available from: [Link]

-

PubChem. 7-Chloro-2-aminobenzothiazole. Available from: [Link]

-

YouTube. Introduction to IR Spectroscopy - Amines. Available from: [Link]

Sources

A Technical Guide to the Crystal Structure Analysis of 7-Chloro-benzothiazol-6-ylamine: From Single Crystal Growth to Structural Elucidation and Validation

This in-depth technical guide provides a comprehensive walkthrough of the process of determining and analyzing the crystal structure of the novel compound 7-Chloro-benzothiazol-6-ylamine. This document is intended for researchers, scientists, and drug development professionals with an interest in small molecule crystallography and its application in understanding structure-activity relationships. While a public crystal structure for 7-Chloro-benzothiazol-6-ylamine is not available at the time of this writing, this guide will present a detailed, hypothetical case study that follows established best practices and protocols in the field.

Introduction: The Significance of 7-Chloro-benzothiazol-6-ylamine in Medicinal Chemistry

Benzothiazole derivatives are a well-established class of heterocyclic compounds that form the backbone of numerous pharmaceuticals due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific substitutions on the benzothiazole ring system can significantly influence the compound's pharmacological profile. 7-Chloro-benzothiazol-6-ylamine, with its chloro and amino substituents, presents an intriguing candidate for further investigation in drug discovery programs.

The precise three-dimensional arrangement of atoms within a molecule, as determined by single-crystal X-ray diffraction (SCXRD), is fundamental to understanding its physicochemical properties and biological activity. This guide will delineate the critical steps involved in obtaining and interpreting the crystal structure of 7-Chloro-benzothiazol-6-ylamine, providing a robust framework for the structural analysis of this and other novel small molecules.

Part 1: The Foundation - Synthesis and Purification

A prerequisite for any successful crystallographic study is the availability of a highly pure compound. The synthesis of 7-Chloro-benzothiazol-6-ylamine can be approached through various synthetic routes, often involving the cyclization of a substituted aniline. One plausible, though not definitively published, route is a multi-step synthesis starting from commercially available precursors.

Following synthesis, rigorous purification is paramount. Techniques such as column chromatography and recrystallization are employed to achieve a purity of >99%, which is essential for the growth of high-quality single crystals. The purity of the final compound should be verified by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Part 2: The Art and Science of Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step in a crystallographic analysis.[1][2] The ideal crystal for SCXRD is a single, well-formed crystal with dimensions typically in the range of 0.1 to 0.5 mm in all directions, free from cracks and other defects.[3] For 7-Chloro-benzothiazol-6-ylamine, a systematic screening of crystallization conditions is necessary.

Experimental Protocol: Crystal Growth Screening

-

Solvent Selection: A solubility screen is performed using a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, water). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble at elevated temperatures.

-

Crystallization Techniques: Several common techniques are employed in parallel:

-

Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent and left in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.[2]

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the compound solution gradually reduces its solubility, promoting crystallization.

-

Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible anti-solvent in a narrow tube. Crystals may form at the interface over time.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, inducing crystallization.

-

For 7-Chloro-benzothiazol-6-ylamine, a promising approach would be slow evaporation from a solution in a mixture of dichloromethane and methanol. The rationale behind this choice is that the solvent mixture allows for fine-tuning of the solubility and evaporation rate, which are critical parameters for controlling crystal growth.

Part 3: Unveiling the Structure - Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, the next step is to collect the X-ray diffraction data. This is performed using a single-crystal X-ray diffractometer.

Experimental Workflow: Data Collection and Processing

The overall workflow for data collection and processing is a well-established procedure in crystallography.

Detailed Protocol: Data Collection

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation at low temperatures.

-

Data Collection Temperature: Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in higher quality diffraction data.

-

Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the crystal system.

-

Data Collection Strategy: Based on the unit cell and Bravais lattice, a data collection strategy is devised to ensure complete and redundant data are collected.

-

Full Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected over a wide range of angles.

Data Processing

The raw diffraction images are processed to extract the intensities of the individual reflections. This involves:

-

Integration: The intensity of each diffraction spot is integrated.

-

Scaling and Merging: The intensities from different images are scaled to a common level, and symmetry-equivalent reflections are merged.

-

Absorption Correction: A correction is applied to account for the absorption of X-rays by the crystal.

Part 4: From Data to Model - Structure Solution and Refinement

With the processed diffraction data in hand, the next stage is to determine the arrangement of atoms in the crystal lattice. This is a multi-step process involving structure solution and refinement.

Software for Structure Solution and Refinement

A suite of powerful software is available for crystallographers. For small molecules, the SHELX suite of programs is the industry standard.[4][5] Olex2 provides a user-friendly graphical interface for controlling the refinement process using the SHELXL engine.[6][7][8] PLATON is an indispensable tool for structure validation and analysis.[9][10][11][12]

Workflow for Structure Solution and Refinement

Step-by-Step Protocol for Structure Solution and Refinement

-

Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group of the crystal.

-

Structure Solution: An initial structural model is obtained using either direct methods or Patterson methods. This typically reveals the positions of the heavier atoms (in this case, chlorine and sulfur).

-

Isotropic Refinement: The positions and isotropic thermal parameters of the initial atoms are refined against the experimental data.

-

Atom Assignment and Model Building: The initial atomic positions are used to build a more complete molecular model. The remaining non-hydrogen atoms are located from the difference Fourier map.

-

Anisotropic Refinement: The refinement is continued with anisotropic displacement parameters for all non-hydrogen atoms, which accounts for the direction-dependent thermal motion of the atoms.

-

Addition of Hydrogen Atoms: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Final Refinement: The model is refined until convergence is reached, as indicated by the stabilization of the R-factors and the goodness-of-fit parameter.

Part 5: Validating the Final Structure

The final step in the crystallographic process is to rigorously validate the determined structure. This is crucial for ensuring the quality and reliability of the crystallographic data. The International Union of Crystallography (IUCr) provides a free online service called checkCIF for this purpose.[13][14][15][16][17]

The checkCIF report provides a series of alerts (A, B, C, G) that highlight potential issues with the crystal structure, such as inconsistencies in the data, unusual geometric parameters, or missing information. All alerts should be carefully investigated and addressed.

Part 6: Analysis of the Crystal Structure of 7-Chloro-benzothiazol-6-ylamine (Hypothetical)

Assuming a successful crystal structure determination, a detailed analysis of the molecular and supramolecular features of 7-Chloro-benzothiazol-6-ylamine would be performed.

Molecular Geometry

The bond lengths and angles within the molecule would be compared to standard values for similar chemical fragments. The planarity of the benzothiazole ring system would be assessed.

Supramolecular Interactions and Crystal Packing

A key aspect of the analysis is the investigation of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the packing of the molecules in the crystal lattice. For 7-Chloro-benzothiazol-6-ylamine, the amino group is a potential hydrogen bond donor, while the nitrogen atom in the thiazole ring and the chlorine atom can act as hydrogen bond acceptors. The aromatic benzothiazole core can participate in π-π stacking interactions. Understanding these interactions is crucial for predicting the compound's physical properties, such as solubility and melting point, and can provide insights into its potential interactions with biological targets.

Crystallographic Data Summary (Hypothetical)

The final crystallographic data would be summarized in a standardized table.

| Parameter | Hypothetical Value for 7-Chloro-benzothiazol-6-ylamine |

| Chemical formula | C₇H₅ClN₂S |

| Formula weight | 184.65 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 7.8 |

| β (°) | 105.2 |

| Volume (ų) | 780.5 |

| Z | 4 |

| Calculated density (g/cm³) | 1.57 |

| Absorption coefficient (mm⁻¹) | 0.75 |

| F(000) | 376 |

| Crystal size (mm³) | 0.20 x 0.15 x 0.10 |

| θ range for data collection (°) | 2.5 to 27.5 |

| Reflections collected | 5600 |

| Independent reflections | 1800 [R(int) = 0.035] |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.110 |

| R indices (all data) | R₁ = 0.060, wR₂ = 0.125 |

| Goodness-of-fit on F² | 1.05 |

Conclusion

This technical guide has outlined the comprehensive process for the crystal structure analysis of 7-Chloro-benzothiazol-6-ylamine, from the initial steps of synthesis and crystal growth to the final stages of structure solution, refinement, and validation. While a definitive crystal structure is not yet in the public domain, the methodologies described herein provide a robust and scientifically sound framework for its determination. The elucidation of the three-dimensional structure of this and other novel benzothiazole derivatives is a critical step in advancing our understanding of their chemical behavior and will undoubtedly play a pivotal role in the development of new therapeutic agents.

References

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

-

Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Link]

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

-

Spek, A. L. (2020). Checkcif validation alerts: What they mean and how to respond. Acta Crystallographica Section E: Crystallographic Communications, 76(1), 1-11. [Link]

-

International Union of Crystallography. (n.d.). checkCIF. Retrieved from [Link]

- Ćaleta, I., Grdiša, M., Mrvoš-Sermek, D., Cetina, M., Tralić-Kulenović, V., & Karminski-Zamola, G. (2004). Synthesis, crystal structure and antiproliferative evaluation of some new substituted benzothiazoles and styrylbenzothiazoles. Il Farmaco, 59(4), 297-305.

- Müller, P., Herbst-Irmer, R., Spek, A. L., Schneider, T. R., & Sawaya, M. R. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press.

- Bourhis, L. J., Dolomanov, O. V., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2015). The Olex2 toolbox: new tools for structure determination, refinement and presentation.

- Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13.

-

International Union of Crystallography. (n.d.). Publication standards for crystal structures. Retrieved from [Link]

- Woolfson, M. M., & Fan, H. F. (1995). Physical and non-physical methods of solving crystal structures. Cambridge University Press.

- Dunitz, J. D. (1995). X-ray analysis and the structure of organic molecules. Wiley-VCH.

- Clegg, W., Blake, A. J., Gould, R. O., & Main, P. (2001). Crystal structure analysis: principles and practice. Oxford University Press.

- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.

- Puschmann, H., & Dolomanov, O. V. (2016). Olex2: a crystallographic toolbox.

- Jones, P. G. (1986). Crystallographic refinement. Chemical Society Reviews, 13(2), 157-172.

- Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Part 1), 380-388.

- Bruno, I. J., Cole, J. C., Edgington, P. R., Kessler, M., Macrae, C. F., McCabe, P., ... & Taylor, R. (2002). New software for searching the Cambridge Structural Database and visualizing crystal structures. Acta Crystallographica Section B: Structural Science, 58(3 Part 1), 389-397.

- Blagden, N., & Davey, R. J. (2003). Polymorphism and crystallization of organic compounds. Current Opinion in Drug Discovery & Development, 6(6), 849-857.

- Bernstein, J. (2002). Polymorphism in molecular crystals. Clarendon Press.

-

OlexSys Ltd. (n.d.). Olex2. Retrieved from [Link]

-

Linden, A. (2013, October 17). Validating a small-unit-cell structure; understanding checkCIF reports [Video]. YouTube. [Link]

- Spek, A. L. (2018). What makes a crystal structure report valid?.

-

International Union of Crystallography. (n.d.). Crystallographic Information Framework (CIF). Retrieved from [Link]

-

American Chemical Society. (n.d.). CIF Validation. Retrieved from [Link]

- Spek, A. L. (2019). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section C: Structural Chemistry, 75(12), 1636-1646.

- Rakovský, E. (2014). Hands-on chemical crystallography course using Olex2. Contributions to the 14th International Conference on Molecular Spectroscopy.

-

International Union of Crystallography Journals. (n.d.). Data requirements for structures submitted to Acta Cryst. Sections C and E. Retrieved from [Link]

- Asiri, A. M., & Khan, S. A. (2010). Synthesis, crystal structure and antiproliferative evaluation of some new substituted benzothiazoles and styrylbenzothiazoles. Molecules, 15(10), 6768-6777.

- Kamal, A., Reddy, K. S., Khan, M. N. A., Shetty, R. V., & Reddy, C. S. (2007). Synthesis, crystal structure and antiproliferative activity of some new 2-substituted-aminobenzothiazole derivatives. Bioorganic & medicinal chemistry letters, 17(18), 5128-5132.

- Gürsoy, A., & Karali, N. (2003). Synthesis and primary cytotoxicity evaluation of some new 2-substituted-benzothiazole derivatives. European journal of medicinal chemistry, 38(6), 633-639.

-

University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

- Helliwell, J. R., & McMahon, B. (2023). The interoperability of crystallographic data and databases.

- Sheldrick, G. M. (1990). Phase annealing in SHELX-90: direct methods for larger structures. Acta Crystallographica Section A: Foundations of Crystallography, 46(6), 467-473.

- Janczak, J., & Perpétuo, G. J. (2001). X-ray crystal structure of 2-amino-4-chlorobenzothiazole. Journal of Chemical Crystallography, 31(1), 43-47.

- Palatinus, L., & Chapuis, G. (2007). SUPERFLIP—a computer program for the solution of crystal structures by charge flipping in arbitrary dimensions. Journal of applied crystallography, 40(4), 786-790.

- Cooper, R. I., Gould, R. O., Parsons, S., & Watkin, D. J. (2002). The development of CRYSTALS. Journal of applied crystallography, 35(2), 168-174.

- Farrugia, L. J. (1999). WinGX suite for small-molecule single-crystal crystallography. Journal of applied crystallography, 32(4), 837-838.

- El-Faham, A., et al. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 15(1), 123-135.

-

Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloro-2-benzothiazolamine. Retrieved from [Link]

-

PubChem. (n.d.). 7-Chloro-2-aminobenzothiazole. Retrieved from [Link]

Sources

- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 2. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]

- 3. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 4. academic.oup.com [academic.oup.com]

- 5. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Hands-on chemical crystallography course using Olex2 [xray.cz]

- 8. Olex2 | OlexSys [olexsys.org]

- 9. cryst.chem.uu.nl [cryst.chem.uu.nl]

- 10. iucr.org [iucr.org]

- 11. PLATON [chem.gla.ac.uk]

- 12. cristal.org [cristal.org]

- 13. (Open Access) checkCIF validation ALERTS: what they mean and how to respond. (2020) | Anthony L. Spek | 927 Citations [scispace.com]

- 14. platonsoft.nl [platonsoft.nl]

- 15. pubs.acs.org [pubs.acs.org]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. youtube.com [youtube.com]

A Methodological Framework for Determining the Solubility and Stability of 7-Chloro-benzothiazol-6-ylamine

DISCLAIMER: This document provides a comprehensive methodological framework for characterizing the solubility and stability of 7-Chloro-benzothiazol-6-ylamine. As of the date of this publication, detailed experimental data for this specific compound is not extensively available in the public domain. Therefore, this guide is intended to provide researchers, scientists, and drug development professionals with the foundational strategies, detailed protocols, and theoretical underpinnings required to generate this critical data in a laboratory setting. The protocols described are based on established, authoritative guidelines and best practices in pharmaceutical sciences.

Introduction: The Significance of Physicochemical Characterization

7-Chloro-benzothiazol-6-ylamine is a substituted benzothiazole, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1][2] The benzothiazole nucleus is a core component in numerous compounds exhibiting a wide range of pharmacological activities.[1][3] For any novel compound like 7-Chloro-benzothiazol-6-ylamine, a thorough understanding of its fundamental physicochemical properties—namely solubility and stability—is a non-negotiable prerequisite for advancing its development.

-

Solubility dictates the bioavailability of a compound, influencing its absorption and distribution in vivo.[4] Poor solubility is a primary challenge in drug development, often leading to suboptimal therapeutic efficacy.[4]

-

Stability determines a compound's shelf-life, storage conditions, and degradation pathways.[5][6][7] Identifying potential degradation products is crucial for ensuring the safety and efficacy of a final product.[5][8]

This guide presents a systematic approach to experimentally determine these two critical parameters for 7-Chloro-benzothiazol-6-ylamine.

Solubility Determination: A Multi-faceted Approach

The solubility of a compound is not a single value but a property dependent on the solvent system, temperature, and pH. A comprehensive solubility profile is therefore essential. The "shake-flask" method is considered the gold standard for determining thermodynamic equilibrium solubility and will form the basis of our primary protocol.[9]

Predicted Solubility Profile

Based on the structure—a chlorinated benzothiazole with an amine substituent—we can make some initial predictions. The parent benzothiazole ring is largely non-polar and exhibits poor aqueous solubility but is soluble in organic solvents like ethanol and DMSO.[10] The presence of the amine group may slightly increase aqueous solubility, particularly at acidic pH where it can be protonated. Conversely, the chloro- group enhances lipophilicity. Therefore, a low intrinsic aqueous solubility is expected.

Experimental Workflow for Solubility Profiling

The following workflow outlines the steps to generate a comprehensive solubility profile for 7-Chloro-benzothiazol-6-ylamine.

Sources

- 1. Benzothiazole | High-Purity Reagent for Research [benchchem.com]

- 2. 7-Chloro-benzothiazol-6-ylamine|CAS 70202-00-5 [benchchem.com]

- 3. Benzothiazole - Wikipedia [en.wikipedia.org]

- 4. pharmajournal.net [pharmajournal.net]

- 5. onyxipca.com [onyxipca.com]

- 6. database.ich.org [database.ich.org]

- 7. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. solubilityofthings.com [solubilityofthings.com]

Unlocking the Therapeutic Potential of 7-Chloro-benzothiazol-6-ylamine Derivatives: A Technical Guide for Drug Discovery

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in medicinal chemistry. This unique structural motif has been extensively explored, leading to the development of numerous compounds with a wide array of pharmacological activities.[1][2] Derivatives of benzothiazole have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective agents.[3][4][5] The biological versatility of this scaffold is attributed to its ability to form various non-covalent interactions with biological targets, its relatively stable and synthetically accessible nature, and the diverse chemical space that can be explored through substitution at various positions on the bicyclic ring.

This technical guide focuses on the untapped potential of a specific, yet underexplored, benzothiazole derivative: 7-Chloro-benzothiazol-6-ylamine . The presence of a chlorine atom at the 7-position and an amino group at the 6-position offers unique electronic and steric properties that can be exploited for the rational design of novel therapeutic agents. The chloro group, being an electron-withdrawing and lipophilic substituent, can influence the pharmacokinetic profile and binding interactions of the molecule. The amino group at the 6-position serves as a versatile synthetic handle for the introduction of a wide range of functionalities, allowing for the fine-tuning of biological activity and target specificity.

While direct literature on the biological activities of 7-Chloro-benzothiazol-6-ylamine derivatives is sparse, extensive research on closely related analogs, such as 2-amino-6-fluoro-7-chlorobenzothiazole, provides a strong rationale for investigating this scaffold. This guide will, therefore, leverage the existing knowledge on related benzothiazole derivatives to provide a comprehensive overview of the potential biological activities of 7-Chloro-benzothiazol-6-ylamine derivatives, along with detailed experimental protocols for their synthesis and evaluation.

Synthetic Strategies for 7-Chloro-benzothiazol-6-ylamine Derivatives

The primary amino group at the 6-position of the 7-chloro-benzothiazole core is the key to unlocking a diverse library of derivatives. Standard organic chemistry transformations can be readily applied to modify this group and introduce various pharmacophores.

General Synthetic Workflow

Caption: General synthetic routes from the 7-Chloro-benzothiazol-6-ylamine core.

Experimental Protocol: Synthesis of N-(7-chloro-benzothiazol-6-yl)acetamide (A Representative Amide Derivative)

This protocol describes a general method for the acylation of the 6-amino group, a fundamental step in creating a diverse library of amide derivatives.

Materials:

-

7-Chloro-benzothiazol-6-ylamine

-

Acetyl chloride (or acetic anhydride)

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 7-Chloro-benzothiazol-6-ylamine (1 equivalent) in anhydrous DCM.

-

Base Addition: Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylation: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(7-chloro-benzothiazol-6-yl)acetamide.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Potential Biological Activities and Evaluation Protocols

Based on the extensive research on substituted benzothiazoles, derivatives of 7-Chloro-benzothiazol-6-ylamine are anticipated to exhibit a range of biological activities, primarily in the areas of anticancer and antimicrobial chemotherapy, as well as enzyme inhibition.

Anticancer Activity

Benzothiazole derivatives have shown significant promise as anticancer agents, acting through various mechanisms including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[6][7][8] The substitution pattern on the benzothiazole ring plays a crucial role in determining the potency and selectivity of these compounds.[9]

Potential Mechanism of Action: Inhibition of Pro-survival Signaling Pathways (e.g., NF-κB)

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of cellular processes involved in cancer development and progression, including inflammation, cell survival, proliferation, and angiogenesis.[10][11] Constitutive activation of the NF-κB pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[12][13] Small molecule inhibitors that can block this pathway are of significant interest.

Caption: Inhibition of the NF-κB pathway by a potential benzothiazole derivative.[14]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[15][16][17]

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds (7-Chloro-benzothiazol-6-ylamine derivatives) in culture medium. After 24 hours, replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Representative Data (Hypothetical):

| Compound | Target Cell Line | IC₅₀ (µM) |

| Derivative 1 | MCF-7 | 15.2 |

| Derivative 2 | A549 | 22.8 |

| Doxorubicin | MCF-7 | 0.8 |

Antimicrobial Activity

Substituted benzothiazoles are well-established antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[5][6] Their mechanism of action can involve the inhibition of essential microbial enzymes, such as DNA gyrase or dihydropteroate synthase (DHPS).[6][18]

Potential Mechanism of Action: Inhibition of Dihydropteroate Synthase (DHPS)

DHPS is a key enzyme in the folate biosynthesis pathway of many microorganisms. This pathway is essential for the synthesis of nucleic acids and certain amino acids. Inhibition of DHPS leads to the depletion of folic acid, thereby halting microbial growth.

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. rjptonline.org [rjptonline.org]

- 3. Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 6. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. tandfonline.com [tandfonline.com]

- 18. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Mechanism of Action of 7-Chloro-benzothiazol-6-ylamine: A Predictive and Investigative Roadmap

An In-Depth Technical Guide for Researchers

Preamble: The Benzothiazole Scaffold as a Nexus of Bioactivity

The benzothiazole ring system, a fusion of benzene and thiazole, represents a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2][3] This bicyclic heterocycle is a cornerstone in the architecture of numerous synthetic and naturally occurring molecules that exhibit a vast spectrum of biological activities.[4][5][6] Derivatives of this scaffold have been extensively investigated and have shown promise as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective agents.[3][7][8] The therapeutic versatility of benzothiazoles stems from their ability to form diverse interactions with a multitude of biological targets, a potential that is finely tuned by the nature and position of substituents on the ring system.[2][9][10]

This guide focuses on 7-Chloro-benzothiazol-6-ylamine (CAS 70202-00-5), a specific and relatively under-explored derivative.[11][12] While comprehensive mechanistic data for this particular compound is not yet prevalent in published literature, its structural features—a primary amine at the C-6 position and a chloro group at C-7—provide a compelling basis for predicting its biological potential.[2][3][10] The location of these substituents is known to be critical for the activity of other benzothiazole derivatives.[2][3]

This document serves as a technical and strategic roadmap for researchers, scientists, and drug development professionals. It is designed to move beyond a simple literature review and instead provide a foundational, hypothesis-driven framework for systematically investigating and predicting the mechanism of action (MoA) of 7-Chloro-benzothiazol-6-ylamine. We will outline a series of logical, field-proven experimental workflows designed not just to identify its biological activity but to build a robust, self-validating understanding of its molecular-level interactions.

Compound Profile and Structural Rationale

Before delving into mechanistic hypotheses, a foundational understanding of the molecule's physicochemical properties is essential.

| Property | Value | Source |

| IUPAC Name | 7-chloro-1,3-benzothiazol-6-amine | [11] |

| CAS Number | 70202-00-5 | [11][12] |

| Molecular Formula | C₇H₅ClN₂S | [11] |

| Molecular Weight | 184.65 g/mol | [11] |

| GHS Hazard Statements | H302, H315, H319, H335 | [11] |

Structural Insights for Hypothesis Generation:

-

Benzothiazole Core: The planar, aromatic nature of the core structure allows for potential π-π stacking interactions with aromatic residues in protein binding pockets or intercalation with DNA.[9]

-

6-Amino Group: This primary amine is a key functional group. It can act as a hydrogen bond donor and a potential site for metabolic modification. Its position is analogous to substitutions in other bioactive benzothiazoles that have demonstrated potent anticancer activity.[2][10]

-

7-Chloro Group: The presence of a halogen, particularly chlorine, at this position significantly alters the electronic landscape of the benzene ring. This electron-withdrawing group can influence the pKa of the neighboring amino group and potentially form halogen bonds or other specific interactions within a target protein, enhancing binding affinity and specificity.[13]

These features collectively suggest that 7-Chloro-benzothiazol-6-ylamine is unlikely to be biologically inert. The following sections will propose testable hypotheses for its MoA based on these structural alerts and the extensive literature on analogous compounds.

Hypothesis-Driven MoA Investigation: A Phased Approach

We propose a tiered investigative strategy, beginning with broad phenotypic screening to identify the compound's primary biological effect, followed by progressively more focused experiments to deconstruct the specific molecular mechanism.

Phase I: Broad Phenotypic Screening

The initial goal is to cast a wide net to determine the primary "macro" effect of the compound. Based on the activities of the broader benzothiazole class, two primary hypotheses emerge as high-priority starting points.

Hypothesis 1: The Compound Possesses Anticancer Activity via Cytotoxicity. Causality: The benzothiazole scaffold is a well-established pharmacophore in oncology research, with many derivatives exhibiting potent cytotoxic effects against various cancer cell lines.[4][5][9] The substitutions at C-6 and C-7 on our lead compound are consistent with patterns seen in other anticancer benzothiazoles.[10]

Hypothesis 2: The Compound Exhibits Antimicrobial Properties. Causality: Benzothiazole derivatives have a long history of investigation as antimicrobial agents, demonstrating activity against a range of bacterial and fungal pathogens.[2][14]

The following diagram and protocol outline a parallel screening approach to efficiently test these initial hypotheses.

Caption: Phase I parallel screening workflow for anticancer and antimicrobial activity.

-

Cell Line Panel Selection: Utilize a diverse panel of human cancer cell lines. The NCI-60 panel is a comprehensive standard. A smaller, representative panel could include:

-

A549 (Lung Carcinoma)

-

MCF-7 (Breast Adenocarcinoma)

-